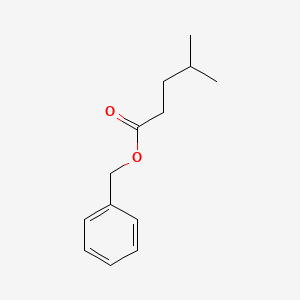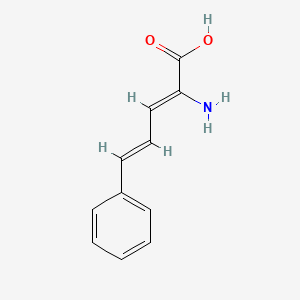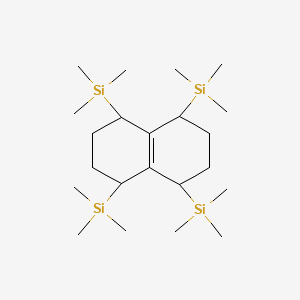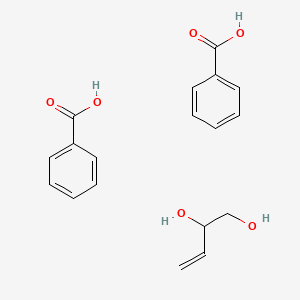
Benzoic acid;but-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;but-3-ene-1,2-diol is an organic compound that combines the structural features of benzoic acid and but-3-ene-1,2-diol Benzoic acid is a simple aromatic carboxylic acid, while but-3-ene-1,2-diol is a diol with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of Alkenes: One method to synthesize but-3-ene-1,2-diol involves the oxidation of alkenes using reagents such as osmium tetroxide or meta-chloroperoxybenzoic acid (MCPBA).
Hydrolysis of Epoxides: Another approach is the hydrolysis of epoxides, which can be achieved using acidic or basic conditions.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of catalysts like vanadium pentoxide or manganese and cobalt acetates . For but-3-ene-1,2-diol, continuous flow processes using biobased erythritol have been developed, which involve deoxydehydration (DODH) reactions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid;but-3-ene-1,2-diol can undergo oxidation reactions to form various products.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, MCPBA, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated diols.
Substitution: Substituted benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid;but-3-ene-1,2-diol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid;but-3-ene-1,2-diol involves its interaction with molecular targets and pathways:
Oxidation Reactions: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.
Substitution Reactions: The aromatic ring of benzoic acid can undergo electrophilic substitution, forming various substituted products.
Reduction Reactions: The double bond in but-3-ene-1,2-diol can be reduced, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
But-3-ene-1,2-diol: A diol with a double bond, used in the synthesis of various chemicals.
Phenolic Compounds: Compounds with a phenolic structure, known for their antioxidant and antimicrobial activities.
Uniqueness
Benzoic acid;but-3-ene-1,2-diol is unique due to its combination of aromatic and aliphatic structures, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
73318-93-1 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
benzoic acid;but-3-ene-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H8O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);2,4-6H,1,3H2 |
Clave InChI |
OMGRREDOXJVYNG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
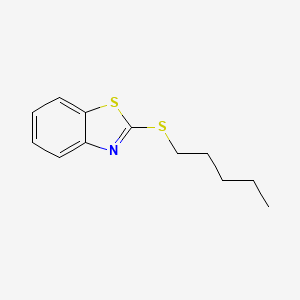
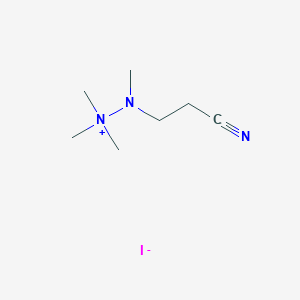
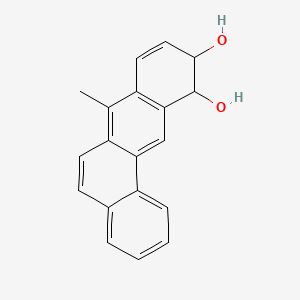

methanone](/img/structure/B14440711.png)

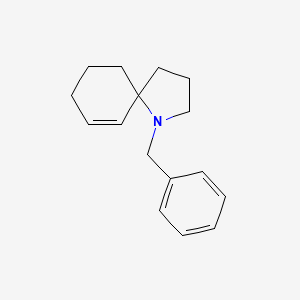
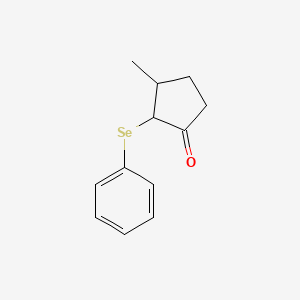
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
